molecular formula C19H20N2O6 B3284202 Z-Gly-tyr-OH CAS No. 7801-35-6

Z-Gly-tyr-OH

Cat. No.: B3284202
CAS No.: 7801-35-6
M. Wt: 372.4 g/mol
InChI Key: YYPNBRMRXNXSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Glycyl-L-tyrosine: is a dipeptide composed of the amino acids glycine and tyrosine It is often used in peptide synthesis and research due to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Glycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The resin is functionalized with a linker that allows the first amino acid, glycine, to be attached.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, tyrosine, is activated and coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods: In industrial settings, the production of Z-Glycyl-L-tyrosine may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale production by automating the repetitive steps of deprotection and coupling, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Z-Glycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone, which can further react to form melanin or other oxidative products.

    Reduction: Reduction reactions can convert oxidized forms of tyrosine back to their original state.

    Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or dithiothreitol (DTT) are commonly used.

    Substitution: Nitration can be achieved using nitric acid, while halogenation can be performed using halogenating agents like bromine or iodine.

Major Products Formed:

    Oxidation: Dopaquinone, melanin

    Reduction: Reduced tyrosine derivatives

    Substitution: Nitrated or halogenated tyrosine derivatives

Scientific Research Applications

Z-Glycyl-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new synthetic methodologies.

    Biology: The compound is used in studies of protein-protein interactions, enzyme-substrate interactions, and as a substrate in enzymatic assays.

    Medicine: Z-Glycyl-L-tyrosine is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component of peptide-based drugs.

    Industry: It is used in the production of peptide-based materials and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of Z-Glycyl-L-tyrosine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes that recognize peptide substrates, such as proteases and kinases.

    Pathways Involved: It can participate in signaling pathways involving tyrosine phosphorylation, which is crucial for cellular communication and regulation.

Comparison with Similar Compounds

    Z-Glycyl-L-glutamic acid: Another dipeptide with similar properties but different side chain functionality.

    Z-Glycyl-L-phenylalanine: A dipeptide with a non-polar aromatic side chain, differing in reactivity and solubility.

Uniqueness: Z-Glycyl-L-tyrosine is unique due to the presence of the phenolic hydroxyl group in tyrosine, which allows for specific reactions such as oxidation and nitration. This makes it a valuable compound for studying oxidative processes and developing peptide-based applications.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c22-15-8-6-13(7-9-15)10-16(18(24)25)21-17(23)11-20-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,22H,10-12H2,(H,20,26)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPNBRMRXNXSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7801-35-6
Record name Z-Gly-Tyr
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gly-tyr-OH
Reactant of Route 2
Reactant of Route 2
Z-Gly-tyr-OH
Reactant of Route 3
Reactant of Route 3
Z-Gly-tyr-OH
Reactant of Route 4
Reactant of Route 4
Z-Gly-tyr-OH
Reactant of Route 5
Reactant of Route 5
Z-Gly-tyr-OH
Reactant of Route 6
Reactant of Route 6
Z-Gly-tyr-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.